molecular formula C12H14N2O2 B14465360 2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- CAS No. 66276-09-3

2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo-

Cat. No.: B14465360
CAS No.: 66276-09-3
M. Wt: 218.25 g/mol
InChI Key: YAQRYOIJMHIUCO-UHFFFAOYSA-N
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Description

2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a benzene ring fused to an azepine ring, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- can be achieved through various methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . This method provides a straightforward route to the desired benzazepine structure.

Industrial Production Methods

Industrial production of benzazepine derivatives often involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Specific details on the industrial production of this compound are limited, but general principles of heterocyclic synthesis apply.

Chemical Reactions Analysis

Types of Reactions

2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly at the benzene ring, can introduce new substituents that modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups to the benzene ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- include other benzazepine derivatives such as:

  • 1-Benzazepines
  • 3-Benzazepines
  • Benzodiazepines
  • Oxazepines
  • Thiazepines

Uniqueness

What sets 2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- apart is its specific functional groups and the resulting chemical properties

Properties

CAS No.

66276-09-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-methyl-3-oxo-4,5-dihydro-1H-2-benzazepine-2-carboxamide

InChI

InChI=1S/C12H14N2O2/c1-13-12(16)14-8-10-5-3-2-4-9(10)6-7-11(14)15/h2-5H,6-8H2,1H3,(H,13,16)

InChI Key

YAQRYOIJMHIUCO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CC2=CC=CC=C2CCC1=O

Origin of Product

United States

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